molecular formula C22H24N2O6S2 B5692822 4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B5692822
M. Wt: 476.6 g/mol
InChI Key: AXVFGQJMJVSKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as EAPB, is a chemical compound with potential applications in scientific research. It belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry and drug discovery. EAPB has been shown to have promising effects in various biological assays and is a subject of ongoing research in the scientific community.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in various physiological processes. In addition, this compound has been shown to modulate the activity of certain cellular signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. In addition, this compound has been shown to have anti-cancer effects, making it a promising candidate for cancer therapy. This compound has also been shown to modulate the activity of certain enzymes, which could have implications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in good yield. It has also been shown to have promising effects in various biological assays, making it a useful tool for scientific research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. In addition, this compound may not be suitable for use in certain experimental systems due to its chemical properties.

Future Directions

There are several future directions for research on 4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, such as cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential off-target effects.

Synthesis Methods

4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis method involves the use of 4-ethoxyphenylamine, which is reacted with p-toluenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound. The synthesis method has been optimized to yield high purity this compound with a good yield.

Scientific Research Applications

4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have potential applications in various scientific research areas. It has been reported to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug discovery. In addition, this compound has been shown to inhibit the activity of certain enzymes, which could have implications in the treatment of various diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-3-29-19-9-5-17(6-10-19)23-31(25,26)21-13-7-18(8-14-21)24-32(27,28)22-15-11-20(12-16-22)30-4-2/h5-16,23-24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGQJMJVSKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.